molecular formula C20H39NO4 B12090265 N-palmitoyl L-serine methyl ester

N-palmitoyl L-serine methyl ester

Cat. No.: B12090265
M. Wt: 357.5 g/mol
InChI Key: WJNCHCDEGGOJON-UHFFFAOYSA-N
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Description

N-palmitoyl L-serine methyl ester is a compound that belongs to the class of amino acid derivatives It is synthesized by the acylation of L-serine methyl ester with palmitoyl chloride This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

N-palmitoyl L-serine methyl ester is synthesized through the reaction of N-succinimidyl palmitate with L-serine methyl ester hydrochloride in the presence of triethylamine . The reaction typically takes place in an organic solvent such as methylene chloride. The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-palmitoyl L-serine methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form N-palmitoyl L-serine.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of aqueous acid or base at elevated temperatures.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Hydrolysis: N-palmitoyl L-serine.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-palmitoyl L-serine methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-palmitoyl L-serine methyl ester involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

  • N-palmitoyl L-alanine methyl ester
  • N-palmitoyl L-tyrosine methyl ester
  • N-palmitoyl O-phosphocholine serine

Uniqueness

N-palmitoyl L-serine methyl ester is unique due to its specific structure, which combines the properties of palmitic acid and L-serine. This combination imparts unique amphiphilic properties, making it particularly useful in applications requiring interaction with lipid membranes .

Properties

Molecular Formula

C20H39NO4

Molecular Weight

357.5 g/mol

IUPAC Name

methyl 2-(hexadecanoylamino)-3-hydroxypropanoate

InChI

InChI=1S/C20H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)21-18(17-22)20(24)25-2/h18,22H,3-17H2,1-2H3,(H,21,23)

InChI Key

WJNCHCDEGGOJON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)OC

Origin of Product

United States

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